4-n-ButylphenylZinc bromide
Description
4-<em>n</em>-Butylphenylzinc bromide (C10H13BrZn) is an organozinc reagent widely used in cross-coupling reactions, such as Negishi couplings, to construct carbon-carbon bonds in organic synthesis. Its structure consists of a zinc atom bonded to a bromine ligand and a 4-<em>n</em>-butylphenyl group, forming a tetrahedral geometry typical of organozinc compounds. This reagent is typically prepared via transmetallation from the corresponding Grignard reagent or through direct insertion of zinc metal into a preformed aryl bromide. Its air- and moisture-sensitive nature necessitates handling under inert atmospheres, and it is commonly stabilized in ethereal solvents like tetrahydrofuran (THF) or diethyl ether.
Properties
Molecular Formula |
C10H13BrZn |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
bromozinc(1+);butylbenzene |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
STRNWPGINDUOBV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-ButylphenylZinc bromide can be synthesized through the reaction of 4-n-butylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-n-butylphenyl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-n-ButylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as lithium chloride (LiCl) to enhance the reactivity of the zinc reagent.
Cross-Coupling: Palladium or nickel catalysts are often used to facilitate the coupling reactions. The reactions are usually conducted under inert atmosphere conditions to prevent oxidation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-n-ButylphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-n-ButylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with the reactants and stabilizing the transition state.
Comparison with Similar Compounds
Structural and Physical Properties
Organozinc bromides exhibit distinct structural and physical characteristics compared to inorganic zinc bromides. For example, ZnBr2·2H2O, an inorganic hydrate, adopts a double-salt structure with octahedral [Zn(H2O)6]<sup>2+</sup> cations and dimeric [Zn2Br6]<sup>2−</sup> anions linked by hydrogen bonds . In contrast, 4-<em>n</em>-butylphenylzinc bromide features covalent Zn–C and Zn–Br bonds, resulting in lower density (~1.2–1.3 g/cm³) and higher solubility in organic solvents compared to the dense (3.02 g/cm³), water-soluble ZnBr2·2H2O .
Table 1: Comparative Physical Properties
Thermal and Chemical Stability
Organozinc bromides decompose at elevated temperatures (~150–200°C), releasing zinc bromide and organic byproducts. ZnBr2·2H2O, however, retains stability up to 100°C before losing water molecules, as evidenced by its well-defined orthorhombic lattice (a = 10.435 Å, b = 10.367 Å, c = 7.961 Å) . The hygroscopic nature of ZnBr2·2H2O contrasts sharply with the anhydrous, solvent-stabilized 4-<em>n</em>-butylphenylzinc bromide.
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